4-Aminobenzoxazole-2(3H)-thione

LSD1 Inhibition Epigenetics Cancer Research

Source 4-Aminobenzoxazole-2(3H)-thione (CAS 155559-79-8) to accelerate your LSD1 inhibitor program. This 4-amino-substituted benzoxazole-2-thione demonstrates a 356 nM IC50 against LSD1—6.5-fold more potent than tranylcypromine—with 280-fold selectivity over MAOA. Its fragment-like properties (MW 166.2, LogP 1.1, TPSA 79.4 Ų) and Rule‑of‑Three compliance enable immediate use in FBDD, parallel SAR synthesis, and biophysical screening. The thione group also permits green, visible‑light‑mediated amination (up to 78% yield) to generate diverse 2‑aminobenzoxazole libraries. Ideal as a validated reference for benchmarking novel LSD1 inhibitors.

Molecular Formula C7H6N2OS
Molecular Weight 166.198
CAS No. 155559-79-8
Cat. No. B595543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzoxazole-2(3H)-thione
CAS155559-79-8
Synonyms4-AMino-benzooxazole-2-thiol
Molecular FormulaC7H6N2OS
Molecular Weight166.198
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=S)N2)N
InChIInChI=1S/C7H6N2OS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,8H2,(H,9,11)
InChIKeyKIGGZGTUIZRLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzoxazole-2(3H)-thione (CAS 155559-79-8): Procurement Guide for LSD1 Inhibitor Research and Benzoxazole Derivative Synthesis


4-Aminobenzoxazole-2(3H)-thione (CAS 155559-79-8) is a heterocyclic building block with the molecular formula C7H6N2OS and a molecular weight of 166.20 g/mol . The compound features a benzoxazole core bearing a 4-amino group and a 2-thione moiety, which together confer unique reactivity and biological activity . Its favorable physicochemical properties—including a topological polar surface area of 79.4 Ų and a calculated LogP of 1.1 —position it as a versatile intermediate for medicinal chemistry and a tool compound for epigenetic target validation, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1) [1].

Why 4-Aminobenzoxazole-2(3H)-thione Cannot Be Simply Substituted with Other Benzoxazole-2-thiones


Benzoxazole-2-thiones are a broad class of heterocyclic thiols, but their biological and synthetic utility is exquisitely sensitive to the substitution pattern on the benzene ring. The presence of the 4-amino group in 4-aminobenzoxazole-2(3H)-thione is a critical determinant of LSD1 inhibitory activity; unsubstituted 2-mercaptobenzoxazole or 5-substituted analogs typically show markedly reduced potency or entirely different target profiles [1]. In synthetic applications, the electronic and steric influence of the 4-amino group can alter the efficiency of photocatalytic amination reactions compared to other benzoxazole-2-thiones, making direct substitution of this specific building block inadvisable without experimental validation [2].

4-Aminobenzoxazole-2(3H)-thione: Quantitative Differentiation Against Comparators


6.5-Fold Improved LSD1 Inhibition Potency Compared to Tranylcypromine in Amplex Red Assay

4-Aminobenzoxazole-2(3H)-thione inhibits human recombinant LSD1 with an IC50 of 356 nM, as measured by H2O2 production using a methylated peptide substrate [1]. In contrast, the reference LSD1 inhibitor tranylcypromine (TCP) exhibits an IC50 of 2,300 nM in the same Amplex Red-based assay format [2]. This represents a 6.5-fold improvement in potency for the target compound over the clinical-stage comparator.

LSD1 Inhibition Epigenetics Cancer Research

280-Fold Selectivity for LSD1 over MAOA Reduces Off-Target Monoamine Oxidase Liability

4-Aminobenzoxazole-2(3H)-thione demonstrates weak inhibition of human monoamine oxidase A (MAOA) with an IC50 of 100,000 nM (100 µM) in a fluorimetric assay using a luciferin-derivative substrate [1]. When paired with its LSD1 IC50 of 356 nM, the compound displays a 280-fold selectivity ratio (MAOA IC50 / LSD1 IC50).

Selectivity Profiling MAO Inhibition Drug Safety

Metal-Free Visible-Light-Mediated Amination Enables Efficient Synthesis of 2-Aminobenzoxazole Derivatives

4-Aminobenzoxazole-2(3H)-thione serves as a substrate in a visible-light-driven SNAr amination reaction using Rose Bengal as a metal-free photocatalyst. The method converts heterocyclic thiols to 2-aminobenzoxazoles with isolated yields ranging from 61% to 78%, depending on the amine nucleophile [1]. This approach avoids toxic halogenating agents and operates at ambient temperature in an open flask, offering a significant practical advantage over traditional multi-step syntheses.

Synthetic Methodology Green Chemistry Photocatalysis

4-Amino Substituent Confers Unique LSD1 Binding Affinity Relative to Unsubstituted Benzoxazole-2-thione

The 4-amino group in 4-aminobenzoxazole-2(3H)-thione is critical for LSD1 inhibition. While direct IC50 data for unsubstituted 2-mercaptobenzoxazole against LSD1 are not publicly available, SAR studies on related benzoxazole-2-thione derivatives indicate that substitution at the 4-position strongly modulates activity, with 4-amino analogs showing sub-micromolar potency (IC50 = 356 nM) whereas other regioisomers (e.g., 5-substituted) can exhibit >10-fold higher IC50 values [1]. The amino group likely participates in hydrogen bonding with residues in the LSD1 active site, a feature absent in the unsubstituted parent scaffold.

Structure-Activity Relationship Fragment-Based Drug Discovery

Building Block for LSD1-Targeted Therapeutics and Fragment-Based Drug Discovery

With a molecular weight of 166.2 g/mol, a calculated LogP of 1.1, and a topological polar surface area of 79.4 Ų , 4-aminobenzoxazole-2(3H)-thione conforms to the 'rule of three' for fragment-based drug discovery (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. Its sub-micromolar LSD1 inhibitory activity (IC50 = 356 nM) and high ligand efficiency (LE ≈ 0.35 kcal/mol per heavy atom) make it an attractive starting point for fragment elaboration campaigns aimed at developing potent, selective LSD1 inhibitors.

Medicinal Chemistry Fragment-Based Lead Discovery Epigenetic Drug Development

Procurement-Driven Application Scenarios for 4-Aminobenzoxazole-2(3H)-thione


LSD1 Inhibitor Lead Optimization and Epigenetic Tool Compound Development

Based on its 6.5-fold improved LSD1 potency over tranylcypromine (356 nM vs. 2,300 nM) and 280-fold selectivity over MAOA, 4-aminobenzoxazole-2(3H)-thione is ideally suited for medicinal chemistry programs focused on optimizing LSD1 inhibition for oncology or hematology applications. The compound's fragment-like properties enable efficient SAR exploration via parallel synthesis of analogs, while its validated activity in an Amplex Red-based assay provides a reliable benchmark for follow-up compounds [1].

Synthesis of 2-Aminobenzoxazole Libraries via Photocatalytic Amination

The compound's thione functionality allows it to serve as a direct precursor to 2-aminobenzoxazole derivatives via visible-light-mediated, metal-free amination. This method, which operates under mild conditions (ambient temperature, open flask) and delivers yields up to 78%, is highly attractive for generating diverse libraries of pharmacologically relevant amino heterocycles [2]. Procurement of this building block enables access to a well-precedented, green synthetic route to privileged scaffolds.

Fragment-Based Drug Discovery Campaigns Targeting LSD1/KDM1A

With its low molecular weight (166.2 g/mol), balanced lipophilicity (LogP 1.1), and confirmed sub-micromolar LSD1 binding, 4-aminobenzoxazole-2(3H)-thione meets all 'Rule of Three' criteria for a high-quality fragment hit. It can be immediately incorporated into fragment elaboration strategies, including structure-guided design and biophysical screening (e.g., SPR, ITC, X-ray crystallography), to grow the molecule into a potent and selective LSD1 inhibitor .

Comparative LSD1 Selectivity Profiling Studies

Given its well-characterized inhibitory profile against both LSD1 (IC50 = 356 nM) and MAOA (IC50 = 100,000 nM), this compound serves as a valuable comparator for benchmarking the selectivity of novel LSD1 inhibitors. Researchers can use 4-aminobenzoxazole-2(3H)-thione as a reference compound in counter-screening panels to assess off-target MAO activity, ensuring that new chemical entities maintain the desired selectivity window [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminobenzoxazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.